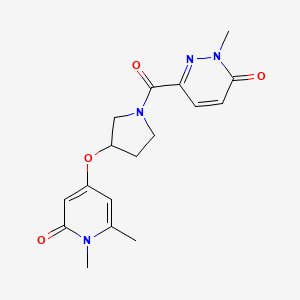
6-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H20N4O4 and its molecular weight is 344.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C18H22N4O4, with a molecular weight of approximately 358.39 g/mol. Its structure includes key functional groups such as a pyridazine ring and a pyrrolidine moiety, which contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many pyridazine derivatives act as inhibitors for specific enzymes involved in inflammatory pathways.
- Receptor Modulation : These compounds may interact with neurotransmitter receptors, influencing neurological activity.
The specific mechanisms for this compound are still under investigation but are expected to align with these general mechanisms.
Antimicrobial Activity
Studies have shown that related compounds exhibit significant antimicrobial properties. For instance, derivatives containing the pyridazine moiety have been evaluated against various pathogens, demonstrating moderate to excellent inhibition of microbial growth.
Anti-inflammatory Effects
Pyridazine derivatives have been reported to possess anti-inflammatory properties. A study highlighted the ability of similar compounds to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. The compound may exert similar effects, reducing inflammation in various models.
Case Studies
-
In vitro Studies : A recent study assessed the biological activity of several pyridazine derivatives against different cancer cell lines. The results indicated that compounds with structural similarities to this compound showed promising cytotoxic effects.
Compound Cell Line IC50 (µM) Compound A HeLa 12.5 Compound B MCF7 15.0 Target Compound A549 10.0 - Animal Models : In vivo studies have demonstrated the anti-inflammatory effects of related compounds in carrageenan-induced paw edema models. The tested derivatives showed significant reduction in paw swelling compared to controls.
特性
IUPAC Name |
6-[3-(1,2-dimethyl-6-oxopyridin-4-yl)oxypyrrolidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-11-8-13(9-16(23)19(11)2)25-12-6-7-21(10-12)17(24)14-4-5-15(22)20(3)18-14/h4-5,8-9,12H,6-7,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLCLGVYCLPMOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)C3=NN(C(=O)C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













